molecular formula C9H7NOS2 B080821 Di(thiophen-2-yl)methanone oxime CAS No. 10558-44-8

Di(thiophen-2-yl)methanone oxime

Cat. No. B080821
CAS RN: 10558-44-8
M. Wt: 209.3 g/mol
InChI Key: UXSSDPITEOFAMK-UHFFFAOYSA-N
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Description

Synthesis Analysis

Thiophene derivatives, such as Di(thiophen-2-yl)methanone oxime, can be synthesized using classic synthetic methods . The Gewald reaction, a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, is one of the typical and significant synthetic methods to thiophene derivatives .


Chemical Reactions Analysis

Thiophene and its derivatives, including Di(thiophen-2-yl)methanone oxime, can undergo various substitution reactions. These include nucleophilic, electrophilic, and radical reactions . The position, number, and type of substituents on the core structure have remarkable effects on these reactions .


Physical And Chemical Properties Analysis

Di(thiophen-2-yl)methanone oxime has a number of physical and chemical properties. It has a high GI absorption and is BBB permeant . It is also an inhibitor of CYP1A2, CYP2C19, and CYP2C9 . Its water solubility is classified as soluble, with a Log S (ESOL) of -3.6 .

Scientific Research Applications

Future Directions

Thiophene-based analogs, including Di(thiophen-2-yl)methanone oxime, have been the focus of a growing number of scientists due to their potential as biologically active compounds . They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects . Therefore, future research may focus on exploring the biological activities of these compounds and developing new synthetic methods for their production.

properties

IUPAC Name

N-(dithiophen-2-ylmethylidene)hydroxylamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7NOS2/c11-10-9(7-3-1-5-12-7)8-4-2-6-13-8/h1-6,11H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UXSSDPITEOFAMK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)C(=NO)C2=CC=CS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7NOS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50379410
Record name N-[Di(thiophen-2-yl)methylidene]hydroxylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50379410
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

209.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

10558-44-8
Record name N-[Di(thiophen-2-yl)methylidene]hydroxylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50379410
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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